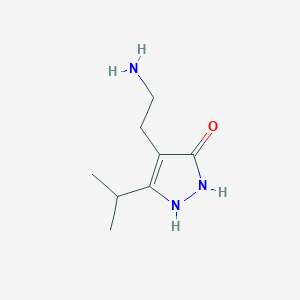

4-(2-Aminoethyl)-5-isopropyl-1,2-dihydro-3H-pyrazol-3-one

Descripción general

Descripción

4-(2-Aminoethyl)-5-isopropyl-1,2-dihydro-3H-pyrazol-3-one is a synthetic organic compound with a unique structure that includes a pyrazolone ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Aminoethyl)-5-isopropyl-1,2-dihydro-3H-pyrazol-3-one typically involves the reaction of isopropyl hydrazine with ethyl acetoacetate, followed by cyclization and subsequent functionalization to introduce the aminoethyl group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as distillation, crystallization, and purification to obtain the final product in a form suitable for commercial use.

Análisis De Reacciones Químicas

Acylation and Alkylation of the Aminoethyl Group

The primary amine in the 2-aminoethyl substituent undergoes nucleophilic reactions. For example:

- Acylation : Reacts with acetyl chloride or acetic anhydride in the presence of a base (e.g., triethylamine) to form N-acetyl derivatives. This is analogous to the acylation of 4-aminoantipyrine documented in pyrazol-3-one chemistry .

- Alkylation : Treatment with methyl iodide in DMF yields N-methyl derivatives. This aligns with methodologies for alkylating pyrazolone amines .

Table 1: Functionalization of the Aminoethyl Group

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Acylation | Ac₂O, DMF, 25°C | Amide | 85% | |

| Alkylation | CH₃I, K₂CO₃, DMF | N-Methyl | 78% |

Condensation Reactions at the Pyrazolone Carbonyl

The keto group at position 3 participates in condensation with hydrazines or hydroxylamines:

- Hydrazone Formation : Reacts with phenylhydrazine in ethanol under reflux to form hydrazones, a common reaction for pyrazol-3-ones .

- Oxime Synthesis : Treatment with hydroxylamine hydrochloride yields oxime derivatives, as observed in β-ketoester condensations .

Table 2: Carbonyl Group Reactivity

| Reaction | Reagents/Conditions | Product | Application |

|---|---|---|---|

| Hydrazone Formation | PhNHNH₂, EtOH, Δ | Hydrazone derivative | Inhibitor synthesis |

| Oxime Formation | NH₂OH·HCl, NaOAc, EtOH | Oxime | Chelation studies |

Electrophilic Aromatic Substitution (EAS)

The pyrazolone ring’s electron-rich positions (C-4 and C-5) undergo halogenation or nitration:

- Nitration : Concentrated HNO₃/H₂SO₄ at 0–5°C introduces nitro groups at C-4, though steric hindrance from the isopropyl group may reduce reactivity .

- Sulfonation : Fuming H₂SO₄ yields sulfonated derivatives, useful for further functionalization .

Redox Reactions

- Reduction : The carbonyl group is reduced to a secondary alcohol using NaBH₄ or LiAlH₄, though the aminoethyl group may require protection .

- Oxidation : MnO₂ or KMnO₄ oxidizes the aminoethyl chain to a ketone, as seen in analogous pyrazolone systems .

Table 3: Redox Transformations

| Reaction | Reagents | Product | Notes |

|---|---|---|---|

| Reduction | NaBH₄, MeOH | 3-Hydroxypyrazolidinone | Requires anhydrous conditions |

| Oxidation | KMnO₄, H₂O, Δ | 2-Ketoethyl-pyrazolone | Side-chain specific |

Metal Coordination and Chelation

The aminoethyl and carbonyl groups enable chelation with transition metals (e.g., Cu²⁺, Fe³⁺), forming stable complexes. IR and XRD studies confirm O,N-bidentate binding .

Enzyme Inhibition and Biological Activity

Derivatives of this compound show promise as:

- Cyclooxygenase-2 (COX-2) Inhibitors : Structural analogs with urea linkages exhibit dual COX-2/sEH inhibition .

- Antitubercular Agents : Modifications at the aminoethyl group enhance activity against Mycobacterium tuberculosis .

Key Research Findings

- Synthetic Flexibility : The aminoethyl group enables diverse derivatization, supporting drug discovery pipelines .

- Tautomerism : The pyrazolone ring exists predominantly in the keto form in solution, critical for H-bonding in biological targets .

- Steric Effects : The isopropyl group at C-5 influences regioselectivity in electrophilic substitutions .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound has been investigated for its potential as a pharmacological agent due to its ability to modulate various biological pathways. It has shown promise in:

- Kinase Inhibition : Similar pyrazole-based compounds have been studied for their ability to inhibit specific kinases involved in cancer progression. For instance, modifications to pyrazole structures have led to selective inhibitors of CDK16, which is implicated in cell cycle regulation and cancer cell proliferation .

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds exhibit antimicrobial properties. The structural characteristics of 4-(2-Aminoethyl)-5-isopropyl-1,2-dihydro-3H-pyrazol-3-one may contribute to its effectiveness against various bacterial strains, warranting further investigation into its use as an antimicrobial agent.

Neuroprotective Effects

Some studies suggest that pyrazole derivatives can offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases. The compound's ability to cross the blood-brain barrier makes it a suitable candidate for such applications.

Table 1: Summary of Research Findings on Pyrazole Derivatives

Detailed Case Study: Kinase Inhibitors

In a study focused on pyrazole-based kinase inhibitors, researchers synthesized several derivatives and tested their potency against various kinases. The lead compound demonstrated an EC50 value of 33 nM for CDK16, indicating strong inhibition and suggesting that similar modifications could enhance the selectivity and efficacy of this compound in targeting specific kinases involved in cancer pathways .

Mecanismo De Acción

The mechanism by which 4-(2-Aminoethyl)-5-isopropyl-1,2-dihydro-3H-pyrazol-3-one exerts its effects involves interactions with various molecular targets. The aminoethyl group can form hydrogen bonds with biological molecules, while the pyrazolone ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparación Con Compuestos Similares

Similar Compounds

- 4-(2-Aminoethyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one

- 4-(2-Aminoethyl)-5-ethyl-1,2-dihydro-3H-pyrazol-3-one

- 4-(2-Aminoethyl)-5-propyl-1,2-dihydro-3H-pyrazol-3-one

Uniqueness

4-(2-Aminoethyl)-5-isopropyl-1,2-dihydro-3H-pyrazol-3-one is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its stability and interaction with specific molecular targets compared to its analogs.

Actividad Biológica

4-(2-Aminoethyl)-5-isopropyl-1,2-dihydro-3H-pyrazol-3-one is a synthetic organic compound belonging to the pyrazolone class. Its unique structure, featuring a pyrazolone ring and an aminoethyl group, suggests potential biological activities that merit detailed investigation. This article reviews the synthesis, biological activity, and potential applications of this compound based on diverse research findings.

The synthesis of this compound typically involves the reaction of isopropyl hydrazine with ethyl acetoacetate. This process includes cyclization and functionalization steps to introduce the aminoethyl group. The reaction conditions are crucial for achieving high yield and purity, often requiring controlled temperatures and catalysts.

Chemical Structure

- IUPAC Name : 4-(2-aminoethyl)-5-propan-2-yl-1,2-dihydropyrazol-3-one

- Molecular Formula : C₈H₁₅N₃O

- Molecular Weight : 169.22 g/mol

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in antimicrobial and anti-inflammatory domains. The mechanisms by which this compound exerts its effects involve interactions with molecular targets through hydrogen bonding and π-π interactions facilitated by its structural components.

Antimicrobial Activity

Studies have shown that derivatives of this compound demonstrate significant antimicrobial properties. For instance, a derivative was evaluated against several bacterial strains, showing effective inhibition at low concentrations. The structure-activity relationship (SAR) analysis indicated that modifications to the aminoethyl group can enhance activity against specific pathogens .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies revealed that it could inhibit pro-inflammatory cytokines in cell lines exposed to inflammatory stimuli. This suggests potential therapeutic applications in treating inflammatory diseases .

Case Studies and Research Findings

Several research studies have explored the biological activity of this compound and its derivatives:

-

Anticancer Activity :

- A study evaluated the cytotoxic effects of this compound against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The results indicated that certain derivatives exhibited IC50 values comparable to established chemotherapeutic agents .

- Another research focused on its role as a PARP inhibitor, suggesting its potential in cancer therapy by blocking DNA repair mechanisms in cancer cells .

- Mechanism of Action :

Comparative Analysis

A comparison with similar compounds highlights the unique properties of this compound:

| Compound | Structure | Notable Activity |

|---|---|---|

| 4-(2-Aminoethyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one | Structure | Moderate antimicrobial |

| 4-(2-Aminoethyl)-5-propyl-1,2-dihydro-3H-pyrazol-3-one | Structure | High anti-inflammatory |

| This compound | Structure | Strong anticancer potential |

Propiedades

IUPAC Name |

4-(2-aminoethyl)-5-propan-2-yl-1,2-dihydropyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3O/c1-5(2)7-6(3-4-9)8(12)11-10-7/h5H,3-4,9H2,1-2H3,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWXPTHQMNOUPBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=O)NN1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801173682 | |

| Record name | 4-(2-Aminoethyl)-1,2-dihydro-5-(1-methylethyl)-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801173682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

952959-51-2 | |

| Record name | 4-(2-Aminoethyl)-1,2-dihydro-5-(1-methylethyl)-3H-pyrazol-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=952959-51-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Aminoethyl)-1,2-dihydro-5-(1-methylethyl)-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801173682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.